![molecular formula C17H14ClN3O3 B2447783 5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide CAS No. 863001-88-1](/img/structure/B2447783.png)
5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .
Physical And Chemical Properties Analysis
Indoles are physically crystalline and colorless in nature with specific odors . They readily undergo electrophilic substitution due to excessive π-electrons delocalization .
Scientific Research Applications
Hypoxia-Selective Antitumor Agents
Studies on hypoxia-selective cytotoxins, such as certain nitrobenzamide derivatives, have been conducted to understand their potential as antitumor agents. These compounds are designed to be more toxic in hypoxic conditions, which are characteristic of many solid tumors. The cytotoxicity of these compounds under hypoxic versus normoxic conditions has been evaluated, highlighting their potential therapeutic benefit in targeting tumor cells while sparing healthy tissue (Palmer et al., 1996).
Reductive Chemistry and Bioreductive Drug Design
The reductive chemistry of nitrobenzamide derivatives has been explored to design bioreductive drugs that exhibit selective toxicity for hypoxic cells. These studies provide insights into the mechanisms by which these compounds are reduced and become activated in hypoxic environments, offering a basis for designing drugs with enhanced selectivity for cancer cells over healthy cells (Palmer et al., 1995).
Crystal Engineering with Hydrogen and Halogen Bonds
Research into the crystal engineering of compounds featuring nitrobenzamide units has shown how hydrogen and halogen bonds can be utilized to create structured complexes. This work aids in understanding how these interactions can be exploited for the design of new materials and potentially for drug-delivery systems (Saha et al., 2005).
Antidiabetic Agent Development
Nitrobenzamide derivatives have also been investigated for their potential as antidiabetic agents. Through molecular docking and simulation studies, certain derivatives have shown inhibitory activity against enzymes relevant to diabetes management. This research underscores the versatility of nitrobenzamide derivatives in drug discovery beyond oncology (Thakral et al., 2020).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates their activity . This modulation can result in a variety of changes depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and are dependent on the specific pathways and targets involved.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the effects could be diverse, ranging from antiviral to anticancer effects, among others.
Safety and Hazards
Future Directions
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives . They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
5-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-6-12-7-11(2-4-15(12)20-10)9-19-17(22)14-8-13(18)3-5-16(14)21(23)24/h2-8,20H,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCKAJBPUNSKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2447700.png)


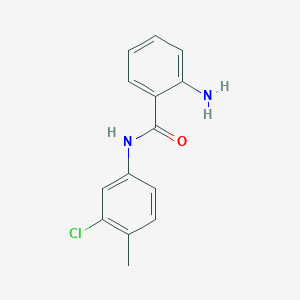
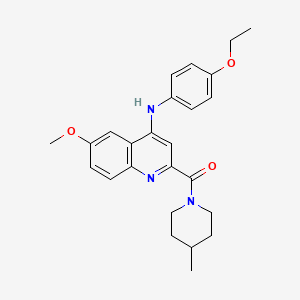
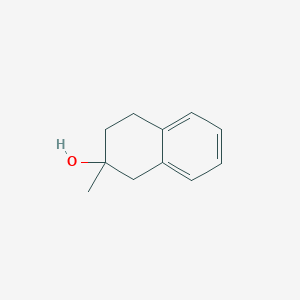
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2447710.png)
![N,N-dimethyl-4-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenesulfonamide](/img/structure/B2447711.png)
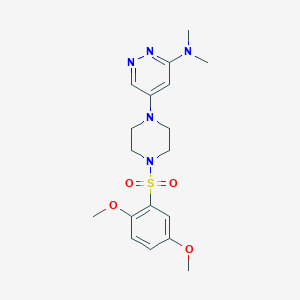


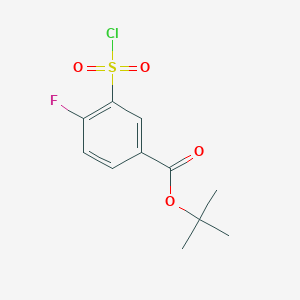
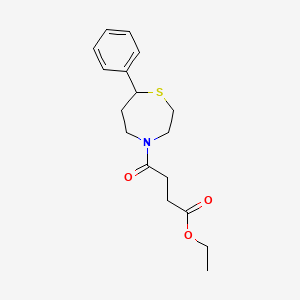
![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2447723.png)